

N-Tert-butylacrylamide ^1H NMR and ^{13}C NMR spectral analysis

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Compound of Interest

Compound Name: *N-Tert-butylacrylamide*

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An In-depth Technical Guide to the ^1H and ^{13}C NMR Spectral Analysis of **N-tert-butylacrylamide**

This technical guide provides a comprehensive analysis of the Proton (^1H) and Carbon-13 (^{13}C) Nuclear Magnetic Resonance (NMR) spectra of **N-tert-butylacrylamide**. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of molecules. This document details the assignment of chemical shifts and coupling constants, outlines the experimental methodology for data acquisition, and presents the structural-spectral correlations visually.

Molecular Structure and NMR Assignments

N-tert-butylacrylamide (NTB) is an amide monomer with the chemical formula $\text{C}_7\text{H}_{13}\text{NO}$.^{[1][2]} Its structure consists of a vinyl group, an amide linkage, and a tert-butyl group. Understanding the chemical environment of each proton and carbon atom is key to interpreting its NMR spectra.

Caption: Molecular structure of **N-tert-butylacrylamide** with atom numbering for NMR signal assignment.

^1H NMR Spectral Data

The ^1H NMR spectrum of **N-tert-butylacrylamide** exhibits distinct signals corresponding to the vinyl, N-H, and tert-butyl protons. The solvent used for analysis is typically deuterated

chloroform (CDCl₃).^[3]

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
tert-butyl (9H, -C(CH ₃) ₃)	1.42	Singlet (s)	N/A
Vinyl (2H, =CH ₂)	5.59 - 6.28	Multiplet (m)	Not specified
N-H (1H, -NH-)	7.27	Singlet (s, broad)	N/A

Table 1: Summary of ¹H NMR spectral data for **N-tert-butylacrylamide** in CDCl₃.^[4]

The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet at approximately 1.42 ppm due to the absence of adjacent protons for coupling. The vinyl protons (=CH₂) appear as a complex multiplet in the range of 5.59-6.28 ppm.^[4] The amide proton (-NH-) typically presents as a broad singlet around 7.27 ppm.^[4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The signals are assigned based on their chemical environment.

Carbon Assignment	Chemical Shift (δ) ppm
-C(CH ₃) ₃	28.7
-C(CH ₃) ₃	51.5
=CH ₂	126.0
-CH=	130.8
-C=O	165.0

Table 2: Summary of ¹³C NMR spectral data for **N-tert-butylacrylamide** in CDCl₃. (Note: Specific peak assignments may vary slightly between sources and require 2D NMR for definitive confirmation).

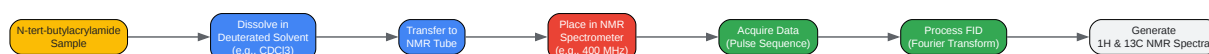
Experimental Protocols

The acquisition of NMR spectra for **N-tert-butylacrylamide** follows standard procedures for small organic molecules.

Sample Preparation: **N-tert-butylacrylamide** is typically dissolved in a deuterated solvent, most commonly CDCl_3 , to a suitable concentration for NMR analysis.^{[3][5][6]} An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing, although modern spectrometers can reference the residual solvent peak.

Instrumentation and Data Acquisition: Spectra are recorded on a high-resolution NMR spectrometer, such as a 400 MHz instrument.^[4]

- ^1H NMR:** A typical pulse-acquire sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay (e.g., 1-5 seconds) to allow for full magnetization recovery between pulses, and an appropriate spectral width to encompass all proton signals.^[7]
- ^{13}C NMR:** A proton-decoupled experiment is standard, resulting in singlets for all carbon signals. Due to the lower natural abundance of ^{13}C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are generally required compared to ^1H NMR.^[7]



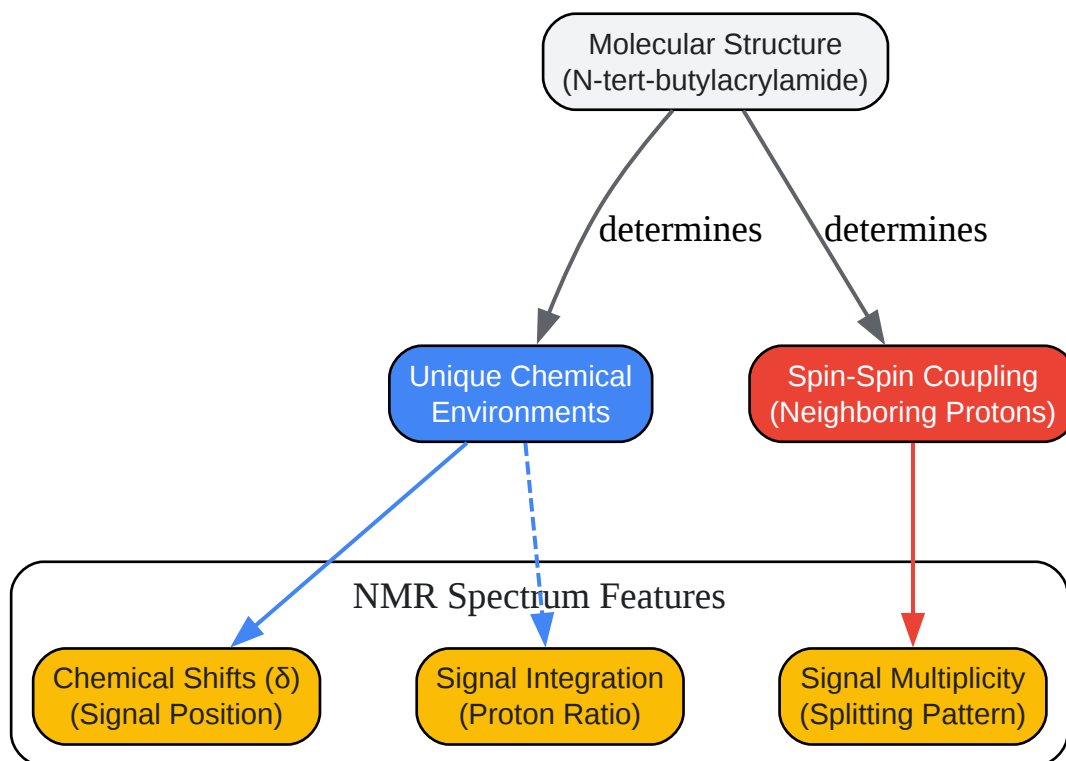
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Caption: A generalized experimental workflow for acquiring NMR spectra of **N-tert-butylacrylamide**.

Spectral Interpretation and Logical Relationships

The correlation between the molecular structure and the resulting NMR spectrum is fundamental to spectral analysis. Each unique chemical environment within the molecule gives

rise to a distinct signal, and the interactions between neighboring nuclei dictate the splitting patterns observed.



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Caption: Logical relationship between molecular structure and the key features of its NMR spectrum.

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